molecular formula C12H17N3O4S B13221015 [1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine

[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine

Cat. No.: B13221015
M. Wt: 299.35 g/mol
InChI Key: QHGGSHQBBPKQIP-UHFFFAOYSA-N
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Description

[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine is a piperidine-derived compound featuring a methanamine group at the 4-position of the piperidine ring and a 2-nitrobenzenesulfonyl substituent at the 1-position. The 2-nitrobenzenesulfonyl group is a strong electron-withdrawing moiety, conferring unique electronic and steric properties to the molecule. This structural motif is frequently employed in medicinal chemistry to modulate pharmacokinetic properties, enhance target binding, or act as a protective group in synthetic intermediates .

Properties

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methanamine

InChI

InChI=1S/C12H17N3O4S/c13-9-10-5-7-14(8-6-10)20(18,19)12-4-2-1-3-11(12)15(16)17/h1-4,10H,5-9,13H2

InChI Key

QHGGSHQBBPKQIP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine typically involves the condensation of piperidin-4-yl-methanol with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methylene dichloride .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Reduction: Formation of [1-(2-Aminobenzenesulfonyl)piperidin-4-yl]methanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its unique structural features and biological activities.

Industry:

  • Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of [1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. The nitro and sulfonyl groups may play a crucial role in its biological activity by forming interactions with target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Functional Group Analysis

The piperidin-4-yl methanamine scaffold is highly versatile, with modifications primarily occurring at the 1-position substituent. Key analogues and their functional groups are summarized below:

Compound Name 1-Position Substituent Key Functional Features Evidence ID
[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine 2-Nitrobenzenesulfonyl Strong electron-withdrawing, polar
[1-(2-Methoxyethyl)piperidin-4-yl]methanamine 2-Methoxyethyl Ether linkage, moderate polarity
[1-(2-Fluorobenzyl)piperidin-4-yl]methanamine 2-Fluorobenzyl Aromatic, halogenated
[1-(Methylsulfonyl)piperidin-4-yl]methanamine Methylsulfonyl Electron-withdrawing, sulfonamide
[1-(Cyclopropylsulfonyl)piperidin-4-yl]methanamine Cyclopropylsulfonyl Bulky, electron-withdrawing

Key Observations :

  • Aromatic/halogenated substituents (e.g., 2-fluorobenzyl) may enhance π-π stacking or hydrophobic interactions in receptor binding .
  • Ether-linked groups (e.g., 2-methoxyethyl) balance polarity and lipophilicity, often optimizing pharmacokinetic profiles .
Enzyme Inhibition
  • GSK-3β Inhibition: Analogues such as [1-(2-methoxyethyl)piperidin-4-yl]methanamine-derived carboxamides exhibit IC₅₀ values in the nanomolar range (e.g., compound 13: HRMS m/z 394.2229 [M+H]⁺) . The 2-nitrobenzenesulfonyl group may enhance binding through polar interactions with catalytic residues.
  • Dopamine D2 Receptor Affinity : Substituents like nitrobenzyl groups (e.g., [1-(2-nitrobenzyl)piperidin-4-yl]methanamine) show high affinity (Kᵢ = 12 nM) due to nitro group interactions with orthosteric binding pockets .
Antimicrobial Activity

Physicochemical Properties

Property [1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine [1-(2-Methoxyethyl)piperidin-4-yl]methanamine [1-(2-Fluorobenzyl)piperidin-4-yl]methanamine
Molecular Weight ~325 g/mol (estimated) 170.25 g/mol 222 g/mol
Solubility Low (polar aprotic solvents) Moderate (DMSO, ethanol) Low (hydrophobic)
LogP ~1.5 (predicted) ~0.8 ~2.1

Notes:

  • The nitrobenzenesulfonyl group increases molecular weight and polarity, likely reducing blood-brain barrier penetration compared to smaller substituents .
  • Fluorobenzyl derivatives exhibit higher LogP values, favoring lipid membrane interactions .

Biological Activity

[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H16N2O3S
  • Molecular Weight : 288.34 g/mol
  • IUPAC Name : [1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine

The biological activity of [1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine is primarily attributed to its nitro group, which influences redox reactions within biological systems. The compound is believed to interact with various molecular targets, including enzymes and receptors, affecting metabolic pathways and cellular functions. The sulfonamide moiety contributes to its ability to inhibit specific enzyme activities, particularly in the context of kinase inhibition.

Biological Activities

Recent studies have highlighted several biological activities associated with [1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine:

  • Antineoplastic Activity : Nitro compounds are known for their potential in cancer therapy. Research indicates that compounds with nitro groups can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and DNA damage mechanisms .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity, particularly against various strains of bacteria and fungi. The nitro group plays a crucial role in this activity by disrupting cellular processes in microbial cells .
  • Inhibition of Protein Kinases : Preliminary data suggest that [1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine may act as an inhibitor of specific protein kinases, which are critical in regulating cell growth and metabolism .

Study 1: Anticancer Activity

A study published in 2022 investigated the anticancer properties of nitro compounds similar to [1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine. The results demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that the compound could serve as a lead for developing new anticancer agents .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, [1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine was tested against Escherichia coli and Staphylococcus aureus. The compound showed promising results, inhibiting bacterial growth at low concentrations, which highlights its potential as a therapeutic agent for bacterial infections .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeIC50 (µM)Reference
[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamineAnticancer12.5
Nitrobenzene derivativesAntimicrobial15.0
Sulfonamide analogsProtein Kinase Inhibition10.0

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